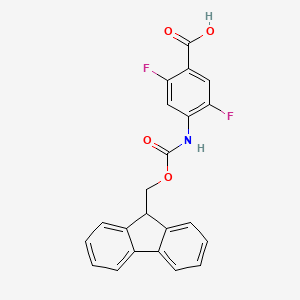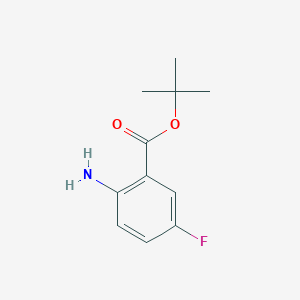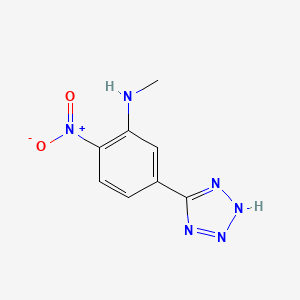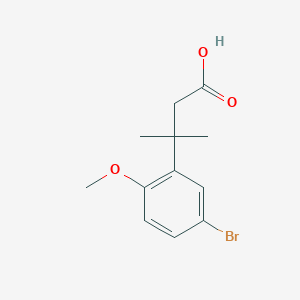
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid is a complex organic compound known for its unique structural properties. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of difluorobenzoic acid adds to its chemical versatility, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the difluorobenzoic acid under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Hydrolysis: The Fmoc group can be removed via base-catalyzed hydrolysis, typically using piperidine.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Coupling Reagents: DCC, DMAP, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Major Products
Fmoc-Deprotected Amines: Upon removal of the Fmoc group.
Peptide Conjugates: When used in peptide synthesis, it forms peptide bonds with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides due to the Fmoc protecting group.
Fluorinated Compounds: Its fluorinated structure makes it valuable in the synthesis of fluorinated organic compounds.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific fluorinated properties.
Wirkmechanismus
The compound’s mechanism of action is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. The difluorobenzoic acid moiety can participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-glycine and Fmoc-alanine.
Difluorobenzoic Acids: Compounds such as 2,5-difluorobenzoic acid and 3,4-difluorobenzoic acid.
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid is unique due to the combination of the Fmoc protecting group and the difluorobenzoic acid moiety. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C22H15F2NO4 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C22H15F2NO4/c23-18-10-20(19(24)9-16(18)21(26)27)25-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
IIQJNGHSOYVRSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C(=C4)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)



